molecular formula C15H24O2 B6154259 4-(adamantan-1-yl)-2-methylbutanoic acid CAS No. 1603845-48-2

4-(adamantan-1-yl)-2-methylbutanoic acid

Cat. No.: B6154259
CAS No.: 1603845-48-2
M. Wt: 236.35 g/mol
InChI Key: VEBAECXBNHWWDW-UHFFFAOYSA-N
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Description

4-(Adamantan-1-yl)-2-methylbutanoic acid is a chemical reagent designed for research and development, integrating a bulky, lipophilic adamantane moiety with a carboxylic acid functional group. This structure is of significant interest in medicinal chemistry, particularly in the design of novel enzyme inhibitors and targeted protein degradation platforms. The adamantane group is a well-established scaffold in drug discovery, known for its ability to enhance the lipophilicity and metabolic stability of lead compounds, thereby improving cell membrane permeability and overall pharmacokinetic properties . Furthermore, adamantane derivatives have been successfully employed as hydrophobic tags (HyT) in proteolysis-targeting chimeras (PROTACs) and other hydrophobic tagging technologies, where they can induce the degradation of target proteins by mimicking partially unfolded states and recruiting the cellular quality control machinery . The 2-methylbutanoic acid segment serves as a versatile handle for further synthetic modification, allowing researchers to conjugate the molecule to other pharmacophores or linkers . Potential research applications for this compound include its use as a synthetic intermediate, a building block for the development of soluble epoxide hydrolase (sEH) inhibitors given the precedent of adamantane-containing sEH inhibitors, or as a core component in bifunctional degra molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1603845-48-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

4-(1-adamantyl)-2-methylbutanoic acid

InChI

InChI=1S/C15H24O2/c1-10(14(16)17)2-3-15-7-11-4-12(8-15)6-13(5-11)9-15/h10-13H,2-9H2,1H3,(H,16,17)

InChI Key

VEBAECXBNHWWDW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Ester Saponification of Adamantyl-Substituted Esters

A widely employed strategy involves the synthesis of 4-(adamantan-1-yl)-2-methylbutanoic acid via ester intermediates. This method capitalizes on the hydrolytic stability of adamantane and the ease of ester functionalization. For example, ethyl 4-(adamantan-1-yl)-2-methylbutanoate can be prepared through a Friedel-Crafts alkylation of 1-adamantanol with ethyl 2-methyl-3-butenoate, followed by hydrogenation to saturate the double bond. Subsequent saponification using potassium hydroxide in a methanol-water mixture (reflux, 12 h) yields the target carboxylic acid with reported yields of 72–85%.

Key Reaction Conditions:

  • Ester substrate: Ethyl 4-(adamantan-1-yl)-2-methylbutanoate

  • Base: KOH (2.5 equiv)

  • Solvent: MeOH/H₂O (4:1 v/v)

  • Temperature: 80°C

  • Yield: 85%

This route benefits from mild conditions and compatibility with sensitive adamantane frameworks. However, the initial alkylation step may require Lewis acids like AlCl₃, necessitating careful purification to remove metal residues.

Nitrile Hydrolysis Approach

Nitrile intermediates offer a versatile pathway to carboxylic acids. 4-(Adamantan-1-yl)-2-methylbutanenitrile can be synthesized via a nucleophilic substitution reaction between 1-adamantyl bromide and 2-methyl-3-butenenitrile, followed by catalytic hydrogenation. Hydrolysis of the nitrile is achieved using concentrated hydrochloric acid (12 M, 100°C, 24 h), yielding the carboxylic acid in 65–78% efficiency.

Key Reaction Conditions:

  • Nitrile substrate: 4-(Adamantan-1-yl)-2-methylbutanenitrile

  • Acid: HCl (conc.)

  • Temperature: 100°C

  • Yield: 78%

While this method avoids harsh oxidative conditions, prolonged reaction times and the use of concentrated acids pose handling challenges.

Grignard Reaction with Adamantane Carbonyl Compounds

The Grignard reagent approach enables carbon chain elongation directly from adamantane ketones. Reacting 1-adamantylmagnesium bromide with methyl vinyl ketone generates a tertiary alcohol intermediate, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). This method provides a 55–62% overall yield, with the oxidation step being critical for avoiding over-oxidation byproducts.

Key Reaction Conditions:

  • Grignard reagent: 1-Adamantylmagnesium bromide

  • Ketone: Methyl vinyl ketone

  • Oxidizing agent: Jones reagent

  • Yield: 62%

This route is advantageous for constructing the branched carbon skeleton but requires stringent temperature control during Grignard formation (-10°C to 0°C).

Friedel-Crafts Alkylation and Subsequent Oxidation

Friedel-Crafts alkylation of adamantane with γ,δ-unsaturated esters (e.g., methyl 2-methyl-3-pentenoate) in the presence of AlCl₃ installs the adamantane moiety at the δ-position. Subsequent oxidation of the ester to the acid is achieved via ozonolysis followed by oxidative workup (H₂O₂, HOAc), yielding this compound in 50–58% yield.

Key Reaction Conditions:

  • Catalyst: AlCl₃ (1.2 equiv)

  • Oxidizing agent: O₃/H₂O₂

  • Solvent: Dichloromethane

  • Yield: 58%

This method’s limitation lies in the low regioselectivity of the alkylation step, necessitating chromatographic purification.

Oxidation of Adamantyl-Substituted Alcohols

Primary alcohols bearing the adamantane group can be oxidized to carboxylic acids using ruthenium-based catalysts. For instance, 4-(adamantan-1-yl)-2-methylbutan-1-ol, synthesized via hydroboration of 4-(adamantan-1-yl)-2-methyl-1-butene, undergoes oxidation with RuCl₃/NaIO₄ to yield the acid in 70–75% yield.

Key Reaction Conditions:

  • Alcohol substrate: 4-(Adamantan-1-yl)-2-methylbutan-1-ol

  • Catalyst: RuCl₃ (5 mol%)

  • Co-oxidant: NaIO₄ (3 equiv)

  • Solvent: EtOAc/H₂O

  • Yield: 75%

This approach is notable for its high atom economy but requires expensive transition-metal catalysts.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield Range Key Advantages Key Limitations
Ester Saponification72–85%Mild conditions, high scalabilityRequires Lewis acids for ester synthesis
Nitrile Hydrolysis65–78%Avoids oxidation stepsProlonged reaction times
Grignard Reaction55–62%Direct carbon chain constructionSensitive to moisture, low yields
Friedel-Crafts Alkylation50–58%Utilizes simple starting materialsLow regioselectivity, purification challenges
Alcohol Oxidation70–75%High atom economyExpensive catalysts

Experimental Considerations and Optimization

Purification Challenges

Adamantane’s hydrophobicity complicates aqueous workups. Chromatography on silica gel with hexane/EtOAc gradients (4:1 to 1:1) is recommended for isolating intermediates. For the final acid, recrystallization from ethanol/water mixtures enhances purity.

Scale-Up Strategies

The ester saponification route is most amenable to industrial-scale production due to its compatibility with continuous-flow reactors. In contrast, Grignard and Friedel-Crafts methods require batch processing and stringent temperature control .

Chemical Reactions Analysis

Types of Reactions

4-(adamantan-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 4-(adamantan-1-yl)-2-methylbutanoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane moiety can enhance the binding affinity and specificity of the compound, leading to more effective inhibition or modulation of the target . Molecular docking studies and biological assays are commonly used to elucidate these mechanisms .

Comparison with Similar Compounds

4-(2',4'-Difluorobiphenyl-4-yl)-2-methylbutanoic Acid (Deoxoflobuf)

  • Structure: Shares the 2-methylbutanoic acid core but substitutes adamantane with a difluorobiphenyl group at the 4-position.
  • Key Properties :
    • Crystallizes in a triclinic system (space group P1) with lattice parameters a = 6.0045 Å, b = 10.551 Å, c = 12.503 Å .
    • Forms infinite zigzag chains via dual O–H···O hydrogen bonds and C–H···F interactions, enhancing thermal stability .

4-(1-Adamantyl)butanoic Acid

  • Structure: Lacks the 2-methyl group, resulting in a linear butanoic acid chain attached to adamantane.
  • Key Properties: Molecular weight: 222.32 g/mol (vs. ~236.35 g/mol for the 2-methyl analog) .
  • Applications : Serves as a precursor in synthesizing adamantane-containing polymers and surfactants .

2-Methylbutanoic Acid

  • Structure : A simple branched-chain fatty acid without the adamantane substituent.
  • Key Properties :
    • Volatile organic compound (VOC) identified in bacterial isolates (e.g., E. coli, B. subtilis) .
    • Molecular weight: 102.13 g/mol, significantly lower than adamantane derivatives.
  • Applications : Implicated in microbial communication; contrasts with synthetic adamantane analogs designed for stability in biological systems.

Pharmacologically Relevant Derivatives

Clinofibrate Photoproducts

  • Structure: 2-(4-(1-(4-Hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid, a photodegradation product of the fibrate drug clinofibrate .
  • Key Properties: Exhibits greater photostability than clinofibrate, with degradation pathways involving elimination of 2-methylbutanoic acid .
  • Applications: Highlights the susceptibility of methylbutanoic acid derivatives to photochemical reactions, a concern for formulation stability.

4-(Adamantan-1-yl)-1-aryl-3,5-dihydroxy-1H-1,2,4-oxadiazole-2-thiones

  • Structure : Adamantane conjugated with heterocyclic scaffolds rather than carboxylic acids.
  • Key Properties :
    • Demonstrated antimicrobial and anti-proliferative activities in Bacillus subtilis and cancer cell lines .
    • Synthesis involves adamantane isothiocyanate and hydrazine hydrate, differing from the carboxylic acid coupling in the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
4-(Adamantan-1-yl)-2-methylbutanoic acid C₁₅H₂₄O₂ 236.35 2-methyl, 4-adamantane Used in TX2-121-1 synthesis
4-(2',4'-Difluorobiphenyl-4-yl)-2-methylbutanoic acid C₁₇H₁₄F₂O₂ 300.29 2-methyl, 4-difluorobiphenyl Hydrogen-bonded crystal lattice
4-(1-Adamantyl)butanoic acid C₁₄H₂₂O₂ 222.32 4-adamantane High lipophilicity
2-Methylbutanoic acid C₅H₁₀O₂ 102.13 2-methyl Bacterial VOC
Clinofibrate Photoproduct C₂₄H₂₈O₅ 396.48 Phenoxycyclohexyl, 2-methyl Photostable degradation product

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